![molecular formula C16H20OSi B14593515 Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane CAS No. 61157-28-6](/img/structure/B14593515.png)
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is a complex organosilicon compound It features a benzyl group, an ethenyl group, and a methyl group attached to a silicon atom, which is further bonded to a 4-methylpent-4-en-2-yn-1-yl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride, ethenyl magnesium bromide, and methyl lithium with a silicon-based precursor. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can participate in substitution reactions where the benzyl, ethenyl, or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the original benzyl, ethenyl, or methyl groups.
Applications De Recherche Scientifique
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The silicon atom in the compound can participate in coordination chemistry, forming bonds with other atoms or molecules, which can modulate the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylsilane: Similar structure but lacks the ethenyl and 4-methylpent-4-en-2-yn-1-yl groups.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom but lacks the benzyl and 4-methylpent-4-en-2-yn-1-yl groups.
Methyl(4-methylpent-4-en-2-yn-1-yl)dimethylsilane: Contains the 4-methylpent-4-en-2-yn-1-yl group but lacks the benzyl and ethenyl groups.
Uniqueness
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is unique due to the presence of multiple functional groups attached to the silicon atom. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61157-28-6 |
|---|---|
Formule moléculaire |
C16H20OSi |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
benzyl-ethenyl-methyl-(4-methylpent-4-en-2-ynoxy)silane |
InChI |
InChI=1S/C16H20OSi/c1-5-18(4,17-13-9-10-15(2)3)14-16-11-7-6-8-12-16/h5-8,11-12H,1-2,13-14H2,3-4H3 |
Clé InChI |
CACNPBOCHOLSBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




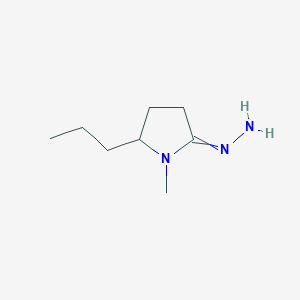

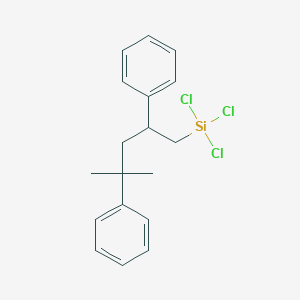

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
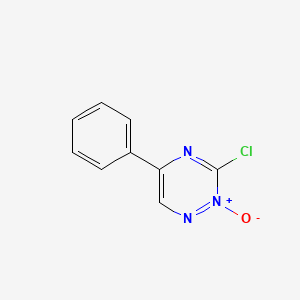
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
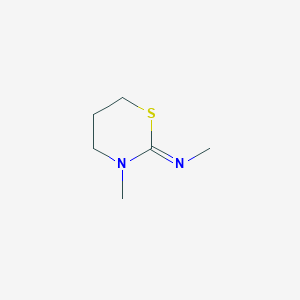
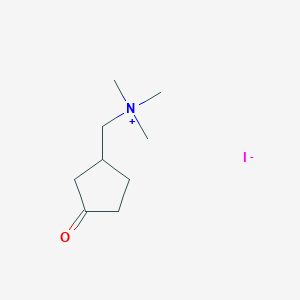
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
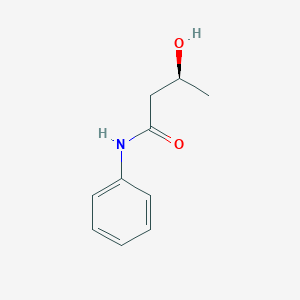
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
